molecular formula C15H20N2O2 B2686141 (2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one CAS No. 1345865-34-0

(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one

Cat. No.: B2686141
CAS No.: 1345865-34-0
M. Wt: 260.337
InChI Key: NRBSCEJIZYRBPD-BQYQJAHWSA-N
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Description

(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group, a morpholinyl group, and a phenyl group connected through a prop-2-en-1-one linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one typically involves the condensation of 4-(morpholin-4-yl)benzaldehyde with dimethylamine and an appropriate enone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or morpholinyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Corresponding oxides or ketones.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino and morpholinyl groups can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. These interactions can result in various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(dimethylamino)-1-[4-(piperidin-4-yl)phenyl]prop-2-en-1-one
  • (2E)-3-(dimethylamino)-1-[4-(pyrrolidin-4-yl)phenyl]prop-2-en-1-one
  • (2E)-3-(dimethylamino)-1-[4-(azepan-4-yl)phenyl]prop-2-en-1-one

Uniqueness

(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one is unique due to the presence of the morpholinyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-16(2)8-7-15(18)13-3-5-14(6-4-13)17-9-11-19-12-10-17/h3-8H,9-12H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBSCEJIZYRBPD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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